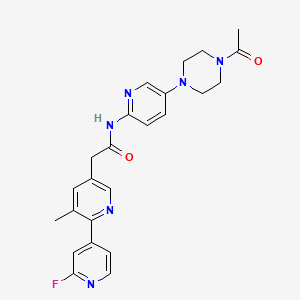

GNF-6231

Übersicht

Beschreibung

GNF-6231 ist ein niedermolekulares Medikament, das von Novartis AG entwickelt wurde. Es ist ein potenter, selektiver und oral bioverfügbarer Inhibitor des Enzyms Porcupine (Protein-Serin-O-Palmitoleoyltransferase), das an der Wnt-Signalübertragung beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial für die Behandlung verschiedener Neoplasien und fibrotischer Erkrankungen gezeigt, indem sie die Sekretion von Wnt-Liganden hemmt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Pyridinylacetamid-Derivaten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um den Pyridinring zu bilden.

Acetamidbildung: Das Pyridinderivat wird dann mit Essigsäureanhydrid umgesetzt, um die Acetamidgruppe zu bilden.

Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung des Synthesewegs für die großtechnische Produktion, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wirkmechanismus

Target of Action

GNF-6231, also known as N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide, primarily targets PORCN . PORCN is a protein-serine O-palmitoleoyltransferase porcupine .

Mode of Action

This compound acts as a PORCN inhibitor . It prevents the activation of the Wnt pathway by blocking the secretion of all Wnt ligands .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . This pathway is involved in diverse physiological processes such as proliferation, differentiation, apoptosis, migration, invasion, and tissue homeostasis . Abnormal regulation of the transcription factor β-catenin, a pivotal component of the Wnt signaling pathway, leads to early events in carcinogenesis .

Pharmacokinetics

This compound is moderately bound to mouse, rat, dog, monkey, and human plasma proteins (88.0, 83.1, 90.9, 71.2, and 95%, respectively) . It has good oral bioavailability, with a range of 72-96% in preclinical animal models (mouse, rat, and dog) when administered in solution . After intravenous injection into mice, rats, and dogs, this compound shows minimal distribution in tissues compared to its distribution in body fluids .

Result of Action

This compound has demonstrated anticancer activity . It has been shown to induce robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model . Moreover, it has been used in the study of myocardial infarction .

Vorbereitungsmethoden

The synthesis of GNF-6231 involves multiple steps, including the formation of pyridinyl acetamide derivatives. The synthetic route typically includes the following steps:

Formation of the pyridine ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.

Acetamide formation: The pyridine derivative is then reacted with acetic anhydride to form the acetamide group.

Final assembly: The final step involves the coupling of the pyridinyl acetamide with other necessary components to form this compound.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

GNF-6231 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Dies beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene oder Nukleophile.

Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

GNF-6231 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Wnt-Signalübertragung und ihrer Rolle bei verschiedenen biologischen Prozessen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Differenzierung und Apoptose.

Medizin: Erforscht auf sein Potenzial zur Behandlung von Neoplasien und fibrotischen Erkrankungen durch Hemmung der Wnt-Signalübertragung. .

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf die Wnt-Signalübertragung abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Porcupine hemmt, das für die Sekretion von Wnt-Liganden unerlässlich ist. Durch die Blockierung der Sekretion dieser Liganden verhindert this compound die Aktivierung der Wnt-Signalübertragung. Dieser Weg ist an verschiedenen physiologischen Prozessen beteiligt, darunter Zellproliferation, Differenzierung und Migration. Die Hemmung dieses Signalwegs kann zum Rückgang von fibrotischem Gewebe und Tumoren führen .

Vergleich Mit ähnlichen Verbindungen

GNF-6231 ist aufgrund seiner hohen Potenz und Selektivität als Porcupine-Inhibitor einzigartig. Ähnliche Verbindungen sind:

LGK974: Ein weiterer Porcupine-Inhibitor mit ähnlichen Wirkmechanismen, aber unterschiedlicher chemischer Struktur.

WNT974: Eine Verbindung, die ebenfalls auf die Wnt-Signalübertragung abzielt, aber möglicherweise unterschiedliche pharmakokinetische Eigenschaften aufweist.

C59: Ein weiterer Porcupine-Inhibitor, der in der Forschung verwendet wird, mit unterschiedlichem Wirkungsgrad und Selektivität

Diese Verbindungen verfolgen das gemeinsame Ziel, die Wnt-Signalübertragung zu hemmen, unterscheiden sich aber in ihren chemischen Strukturen, Potenzen und spezifischen Anwendungen.

Eigenschaften

IUPAC Name |

N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNRMISICMFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?

A1: this compound inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:

- Enhanced Cell Proliferation: this compound promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []

- Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []

- Inhibition of Fibrosis: this compound reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []

Q2: What is the evidence for the in vivo efficacy of this compound in mitigating post-MI cardiac damage?

A2: Studies using a mouse model of MI have demonstrated that systemic administration of this compound after MI leads to:

- Improved Cardiac Function: this compound treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []

- Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with this compound. []

- Reduced Adverse Remodeling: this compound treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)

![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)

![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)